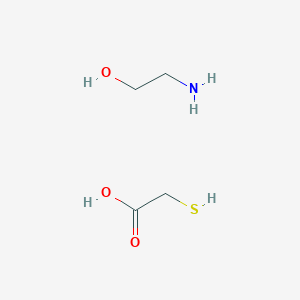

Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1)

説明

Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) is a useful research compound. Its molecular formula is C4H11NO3S and its molecular weight is 153.2 g/mol. The purity is usually 95%.

The exact mass of the compound Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Depilatory; Hair waving or straightening; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Ethanolamine thioglycolate, also known as 2-aminoethanol;2-sulfanylacetic acid or Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1), is a compound with a variety of applications, particularly in the cosmetic industry .

Target of Action

Ethanolamine thioglycolate primarily targets the disulfide bonds in the cortex of hair . These bonds are responsible for the strength and elasticity of hair. By targeting these bonds, ethanolamine thioglycolate can alter the physical properties of hair.

Mode of Action

Ethanolamine thioglycolate acts as a reducing agent . It breaks the disulfide bonds in the cortex of hair, leading to a change in the hair’s structure . This change allows for the hair to be reshaped, as seen in hair perming or straightening procedures. Alternatively, this process can lead to depilation, commonly used in hair removal treatments .

Biochemical Pathways

The primary biochemical pathway affected by ethanolamine thioglycolate is the disulfide bond formation and reduction pathway . By breaking the disulfide bonds, ethanolamine thioglycolate disrupts the structural integrity of the hair’s cortex, allowing it to be reshaped or removed.

Pharmacokinetics

It is known that the compound is easily soluble in water , which may influence its bioavailability and distribution.

Result of Action

The primary result of ethanolamine thioglycolate’s action is the alteration of hair structure . By breaking the disulfide bonds in the hair’s cortex, the hair can be reshaped or removed. This makes ethanolamine thioglycolate a key ingredient in hair perming, straightening, and depilatory products .

Action Environment

The action of ethanolamine thioglycolate can be influenced by various environmental factors. For instance, the compound can oxidize easily , which may affect its stability and efficacy. Furthermore, it can cause skin, eye, and respiratory irritation , suggesting that its use should be carefully managed to minimize exposure and potential harm.

生化学分析

Biochemical Properties

It is known that ethanolamine, a component of Ethanolamine Thioglycolate, is a critical part of phosphatidylethanolamine, a substance found in biological membranes . This suggests that Ethanolamine Thioglycolate may interact with various enzymes, proteins, and other biomolecules in the cell membrane.

Cellular Effects

Ethanolamine, a component of this compound, is known to play a crucial role in the formation of cellular membranes . Therefore, it is plausible that Ethanolamine Thioglycolate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that this compound is usually shipped within 2 business days and is stable under normal conditions .

Metabolic Pathways

Ethanolamine, a component of this compound, is known to be involved in the metabolism of phosphatidylethanolamine . This suggests that Ethanolamine Thioglycolate may be involved in similar metabolic pathways.

生物活性

Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1), also known as monoethanolamine thioglycolate (METG) , is a compound formed by the reaction of thioglycolic acid and 2-aminoethanol. It has garnered attention for its diverse applications, particularly in the cosmetic industry and various biochemical research fields. This article delves into the biological activity of METG, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C₄H₁₁NO₃S

- Molecular Weight : 139.21 g/mol

- Appearance : Colorless liquid with a characteristic odor

Structure

METG is characterized by the presence of a thiol group and a carboxylic acid group, which are separated by a carbon atom. This unique structure contributes to its biological activity.

METG primarily acts as a reducing agent , targeting disulfide bonds in proteins, particularly in hair keratin. This mechanism is crucial in applications such as hair straightening and perming, where alteration of hair structure is desired.

Biochemical Pathways

The compound influences the disulfide bond formation and reduction pathway , which is essential for maintaining protein structure in biological systems. The reduction of disulfide bonds leads to changes in the tertiary structure of proteins, affecting their functionality.

Pharmacokinetics

METG is known for its high solubility in water, facilitating its absorption and distribution within biological systems. The compound's pharmacokinetic profile suggests rapid metabolism and excretion, making it suitable for various applications without prolonged toxicity concerns.

Acute Toxicity

Studies have shown that METG exhibits acute toxicity when administered at high doses:

- LD50 Values :

Skin Sensitization

METG has been identified as a skin sensitizer. In tests conducted according to OECD guidelines, the stimulation index indicated significant sensitization potential at concentrations as low as 5% w/v .

Application in Hair Treatments

A study highlighted the effectiveness of METG in hair treatments, demonstrating its ability to alter hair structure through disulfide bond reduction. The results indicated significant changes in hair texture and manageability post-treatment.

Comparative Analysis with Other Compounds

A comparative study evaluated METG against other thiol compounds in terms of reducing efficacy on disulfide bonds:

| Compound | Reducing Efficacy (%) | Application Area |

|---|---|---|

| Monoethanolamine Thioglycolate (METG) | 85 | Hair treatments |

| Thioglycolic Acid | 90 | Hair treatments |

| Cysteamine | 75 | Skin lightening |

This table illustrates that while METG is slightly less effective than thioglycolic acid, it remains competitive within its application niche.

Environmental and Safety Considerations

Due to its toxicological profile, handling METG requires caution:

科学的研究の応用

Cosmetic Industry

METG is widely used in the cosmetic industry due to its ability to break disulfide bonds in keratin, which is essential for hair treatments such as:

- Hair Relaxers : METG acts as a reducing agent that helps in straightening hair by altering the structure of keratin.

- Permanent Wave Solutions : It facilitates the formation of curls by restructuring hair fibers.

METG's unique chemical properties make it valuable for various scientific research applications, including:

- Biochemical Studies : Used as a reducing agent in biochemical assays.

- Polymer Chemistry : Involved in the synthesis of cationic resinous products through chain extension reactions.

Case Study: Cationic Resinous Products

Research has shown that METG can be utilized to create novel cationic resinous products suitable for electrodeposition. These products are formed by reacting epoxy resins with polymercapto compounds, highlighting METG's versatility in polymer chemistry .

Table 2: Toxicity Assessment

| Route of Exposure | Toxicity Level | Observations |

|---|---|---|

| Inhalation | Fatal if inhaled (H330) | Acute toxicity observed |

| Dermal | Skin sensitizer | Positive results at high concentrations |

| Oral | Toxic if swallowed (H301) | LD50 values indicate significant risk |

特性

IUPAC Name |

2-aminoethanol;2-sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.C2H4O2S/c3-1-2-4;3-2(4)1-5/h4H,1-3H2;5H,1H2,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJCJAPNPGGFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85169-27-3 | |

| Record name | Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85169-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7059569 | |

| Record name | (2-Hydroxyethyl)ammonium mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

126-97-6 | |

| Record name | Monoethanolamine thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)ammonium mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)ammonium mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOETHANOLAMINE THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263SH5220T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。